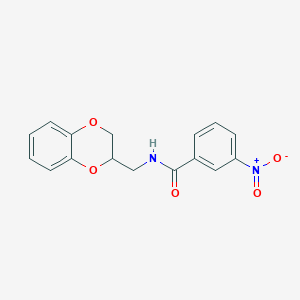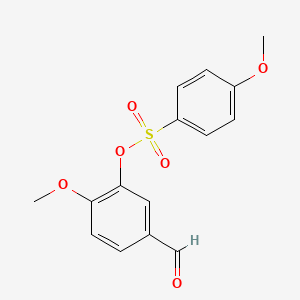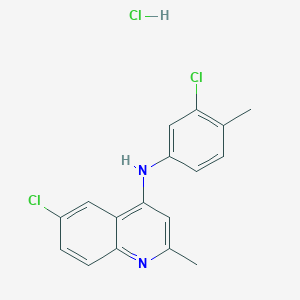![molecular formula C14H20N2O3 B4881326 2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)
2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBPE and is a member of the family of piperidine compounds. The chemical structure of NBPE consists of a piperidine ring, a benzyl group, and an ethanol group.
Wirkmechanismus
The mechanism of action of NBPE involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, NBPE increases the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
NBPE has been found to have significant biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. NBPE has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NBPE in lab experiments include its effectiveness as an acetylcholinesterase inhibitor and its potential for the treatment of Alzheimer's disease. The limitations of using NBPE in lab experiments include its toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of NBPE. These include the development of novel piperidine-based compounds for drug discovery, the investigation of the safety and efficacy of NBPE in clinical trials, and the exploration of its potential for the treatment of other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of NBPE.
In conclusion, NBPE is a chemical compound that has significant potential for various scientific research applications. Its effectiveness as an acetylcholinesterase inhibitor and its potential for the treatment of Alzheimer's disease make it a promising candidate for drug discovery. However, further research is needed to determine its safety and efficacy in clinical trials and its potential for the treatment of other neurological disorders.
Synthesemethoden
The synthesis method of NBPE involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of sodium hydroxide and ethanol. The reaction results in the formation of 2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
NBPE has been used in various scientific research applications. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property of NBPE makes it a potential candidate for the treatment of Alzheimer's disease. NBPE has also been used in the synthesis of novel piperidine-based compounds for drug discovery.
Eigenschaften
IUPAC Name |
2-[1-[(4-nitrophenyl)methyl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-10-8-13-3-1-2-9-15(13)11-12-4-6-14(7-5-12)16(18)19/h4-7,13,17H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITTVJTYGPEOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-Nitrophenyl)methyl]piperidin-2-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4881256.png)




![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)
![1-{[1-({6-[ethyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4881310.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)


![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)
